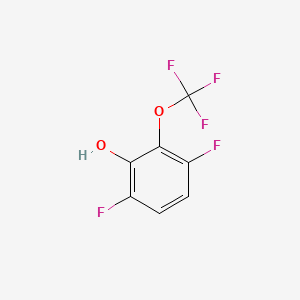![molecular formula C11H13ClFN B13425804 N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C11H12FN·HCl It is a hydrochloride salt form of an amine, characterized by the presence of a fluorophenyl group and a prop-2-yn-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenylacetylene and (S)-1-phenylethylamine.
Reaction Conditions: The key reaction involves the coupling of 3-fluorophenylacetylene with (S)-1-phenylethylamine under appropriate conditions, often using a palladium catalyst and a base such as potassium carbonate.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the amine moiety can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1S)-1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
- N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
- N-[(1S)-1-(3-chlorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Uniqueness
N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the prop-2-yn-1-amine moiety also contributes to its distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H13ClFN |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H/t9-;/m0./s1 |
Clave InChI |
OHCHHIYDWSJMIP-FVGYRXGTSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)F)NCC#C.Cl |
SMILES canónico |
CC(C1=CC(=CC=C1)F)NCC#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



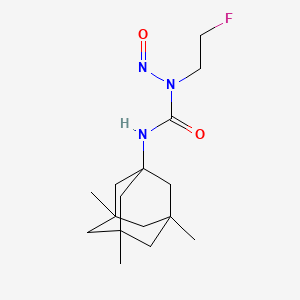


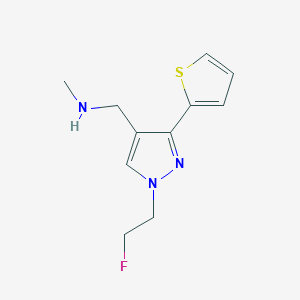
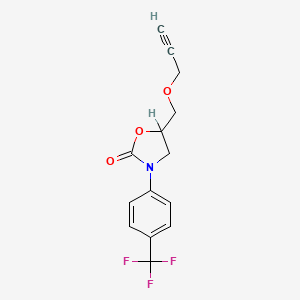
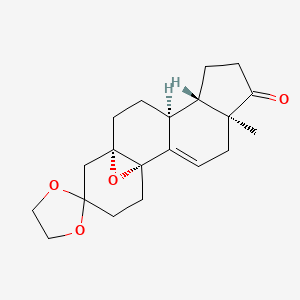
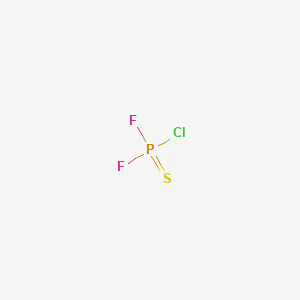
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
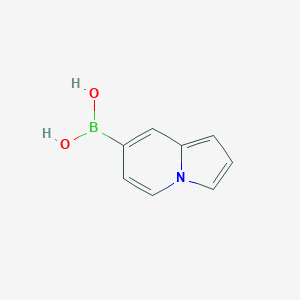
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)

